1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one
Overview
Description
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one is an organic compound with the molecular formula C12H14BrNO4S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperidin-4-one ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Sulfonylation: The attachment of a sulfonyl group to the aromatic ring.
Piperidinone Formation: The formation of the piperidin-4-one ring structure.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-one can be compared with other similar compounds, such as:
1-((3-Bromo-4-methylphenyl)sulfonyl)piperidin-4-one: Similar structure but with a methyl group instead of a methoxy group.
1-((3-Bromo-4-hydroxyphenyl)sulfonyl)piperidin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups .
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-18-12-3-2-10(8-11(12)13)19(16,17)14-6-4-9(15)5-7-14/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCOSADKPWUMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(=O)CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207418 | |
Record name | 4-Piperidinone, 1-[(3-bromo-4-methoxyphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-56-5 | |
Record name | 4-Piperidinone, 1-[(3-bromo-4-methoxyphenyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinone, 1-[(3-bromo-4-methoxyphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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